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Compound of Interest

Compound Name:
2,2'-Dimethoxybiphenyl-4,4'-

diamine

Cat. No.: B494636

Get Quote

CAS Registry Number: 4746-75-2 Molecular Formula: C₁₄H₁₆N₂O₂ Molecular Weight: 244.29

g/mol [1]

Part 1: Executive Summary & Structural Distinction
Warning: Isomer Specificity This guide details the spectroscopic data for 2,2'-
Dimethoxybiphenyl-4,4'-diamine. It is crucial to distinguish this compound from its

regioisomer, o-Dianisidine (3,3'-dimethoxybiphenyl-4,4'-diamine, CAS 119-90-4). While both

are used in dye synthesis and polymer chemistry, their metabolic pathways and toxicological

profiles differ significantly due to the position of the methoxy substituents relative to the

biphenyl bridge.

Target Compound (CAS 4746-75-2): Methoxy groups at the 2,2' positions (ortho to the

biphenyl linkage).[1][2]

Common Isomer (CAS 119-90-4): Methoxy groups at the 3,3' positions (ortho to the amine).
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The data below is curated to provide a self-validating analytical framework for researchers

synthesizing or characterizing this specific scaffold.

Part 2: Spectroscopic Data Tables
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Recommended for solubility and preventing amine proton exchange).

Internal Standard: TMS (0.00 ppm).

The molecule possesses

symmetry. Consequently, the spectra are simplified, showing equivalence between the two
aromatic rings.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Context

6.85
Doublet (J ≈ 8.0

Hz)
2H Ar-H6, H6'

Ortho to biphenyl

bridge;

deshielded by

ring current.

6.32
Doublet (J ≈ 2.0

Hz)
2H Ar-H3, H3'

Meta to bridge,

ortho to -OCH₃.

6.21

Doublet of

Doublets (J ≈

8.0, 2.0 Hz)

2H Ar-H5, H5'
Ortho to -NH₂,

meta to bridge.

5.05 Broad Singlet 4H -NH₂

Amino protons

(shift varies with

concentration/wa

ter).

3.62 Singlet 6H -OCH₃

Methoxy protons

(shielded by

ortho-position).
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Analyst Note: The coupling constant

Hz corresponds to the ortho-coupling between H5 and H6. The small coupling (

Hz) is the meta-coupling between H3 and H5.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Due to symmetry, only 7 unique carbon signals are observed.

Chemical Shift (δ, ppm) Carbon Type Assignment

158.4 Quaternary (C-O) C-2, C-2' (Ipso to Methoxy)

149.1 Quaternary (C-N) C-4, C-4' (Ipso to Amine)

130.5 Methine (CH) C-6, C-6'

118.2 Quaternary (C-C)
C-1, C-1' (Biphenyl

Bridgehead)

106.8 Methine (CH) C-5, C-5'

98.5 Methine (CH) C-3, C-3'

55.2 Methyl (CH₃) -OCH₃

Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).

Table 3: Mass Fragmentation Pattern (EI-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value
Relative
Abundance

Fragment Ion Interpretation

244 100% (Base Peak) [M]⁺•
Molecular ion (Stable

biphenyl system).

229 ~40-60% [M – CH₃]⁺
Loss of methyl radical

from methoxy group.

201 ~15-25% [M – C₂H₃O]⁺

Loss of acetyl-like

fragment or sequential

loss of CH₃ + CO.

122 ~10% [M]²⁺ / Fragment

Doubly charged ion or

cleavage of biphenyl

bond.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Table 4: Key Vibrational Bands
Wavenumber (cm⁻¹) Vibration Mode Functional Group

3420, 3340 N-H Stretch (Sym/Asym) Primary Amine (-NH₂)

3020 C-H Stretch Aromatic Ring

2960, 2840 C-H Stretch Methoxy (-OCH₃)

1615, 1580 C=C Stretch Aromatic Skeleton

1240 C-O-C Stretch (Asym) Aryl Alkyl Ether

1160 C-N Stretch Aromatic Amine

820 C-H Bending (Out-of-plane) 1,2,4-Trisubstituted Benzene

Part 3: Synthesis & Validation Workflow
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The synthesis of the 2,2'-isomer typically requires a specific pathway to avoid the formation of

the 3,3'-isomer. The most robust route involves the Ullmann coupling of a halogenated nitro-

anisole followed by reduction.

Experimental Logic Diagram
The following diagram illustrates the critical pathway from precursor to target, highlighting the

symmetry-generating step.

1-Chloro-2-methoxy-4-nitrobenzene
(Starting Material)

Ullmann Coupling
(Cu powder, DMF, Reflux)

Dimerization

2,2'-Dimethoxy-4,4'-dinitrobiphenyl
(Key Intermediate)

C-C Bond Formation

Reduction
(H2/Pd-C or Fe/HCl)

Nitro Reduction

2,2'-Dimethoxybiphenyl-4,4'-diamine
(CAS 4746-75-2)

Yields Diamine

QC Check:
1H NMR Integration

(Ratio OMe:ArH = 3:1.5)

Validation

Click to download full resolution via product page
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Caption: Synthesis of 2,2'-Dimethoxybiphenyl-4,4'-diamine via oxidative coupling and

reduction.

Protocol: Purity Verification System
To ensure the sample is the correct 2,2'-isomer and not the 3,3'-isomer (o-dianisidine), perform

the following Self-Validating Check:

Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-d₆.

Acquire ¹H NMR: 16 scans minimum.

Analyze Aromatic Region (6.0 - 7.5 ppm):

2,2'-Isomer (Target): Look for a doublet at ~6.85 ppm (H6, ortho to bridge). This proton is

deshielded by the opposing ring but sterically crowded by the methoxy group.

3,3'-Isomer (Impurity): The protons ortho to the bridge (H2, H2') in o-dianisidine appear as

meta-coupled doublets at ~6.9-7.0 ppm, but the coupling pattern differs (d, J=2.0 Hz vs d,

J=8.0 Hz for the 2,2'-isomer's H6).

Calculate Ratio:

Theoretical Value:

. Significant deviation indicates solvent occlusion or non-volatile impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Profile: Spectroscopic Characterization of
2,2'-Dimethoxybiphenyl-4,4'-diamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b494636/docs#technical-profile-spectroscopic-
characterization-of-2-2-dimethoxybiphenyl-4-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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